2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile typically involves the reaction of 3-ethoxy-2,4-difluorobenzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-2,4-difluorophenyl)acetonitrile
- 2-(3-Ethoxy-2,4-dichlorophenyl)acetonitrile
- 2-(3-Ethoxy-2,4-difluorophenyl)propionitrile
Uniqueness
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile is unique due to its specific combination of ethoxy and difluoro substituents on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Biological Activity
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a 2,4-difluorophenyl group linked to an acetonitrile moiety through an ethoxy substituent. Its molecular formula and specific characteristics contribute to its reactivity and possible applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Ethoxy Group : Enhances solubility and may influence biological interactions.
- Difluoro Substituents : Potentially increase lipophilicity and affect binding interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Metal Ion Binding : The compound has been studied for its ability to bind metal ions, such as aluminum and iron. This property is significant for applications in chemical sensing and may have implications for biological systems where metal ions play critical roles.
- Pharmacological Potential : Compounds with similar structural motifs have shown promise in pharmacological applications, suggesting that this compound may possess bioactive properties relevant to drug discovery.
- Cellular Effects : The compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, which can lead to effects on cell proliferation, differentiation, and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Binding Studies : Interaction studies reveal that the compound exhibits different binding modes depending on the solvent environment and the metal ion involved. This variability is crucial for understanding its reactivity in biological systems.
- In Vitro Activity : In vitro assays have shown that compounds similar to this compound can inhibit various enzymes involved in inflammatory pathways. For instance, compounds with ethoxy substitutions have demonstrated significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Similarity Index |
---|---|---|
4-Ethoxy-2,3-difluorophenol | Contains ethoxy and difluoro substituents | 0.91 |
3-Ethoxy-4-fluorophenylacetonitrile | Ethoxy group with a different fluorine position | 0.86 |
3-Fluoro-4-(trifluoromethyl)aniline | Contains trifluoromethyl instead of ethoxy | 0.83 |
The uniqueness of this compound lies in its specific combination of ethoxy and difluoro groups on the aromatic ring, which can significantly affect its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-ethoxy-2,4-difluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-14-10-8(11)4-3-7(5-6-13)9(10)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHLHHSVMFRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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